molecular formula C14H12BrNO2 B8479865 3-(4-Bromobenzyloxy)benzamide

3-(4-Bromobenzyloxy)benzamide

Cat. No.: B8479865
M. Wt: 306.15 g/mol
InChI Key: ZHEOOGCNXCDHKL-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyloxy)benzamide is a chemical compound intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use in humans or animals. Researchers investigating structure-activity relationships (SAR) in drug discovery may find this benzamide derivative of particular interest. Benzamide scaffolds are present in compounds with a range of biological activities, and structural analogs have been explored for their potential as anti-inflammatory agents and enzyme inhibitors . The (4-bromobenzyl)oxy substitution pattern is a feature of interest in medicinal chemistry, with similar motifs being investigated for their activity, such as in the evolution of a 4-benzyloxy-benzylamino chemotype for targeted therapies . This product is offered to the scientific community to aid in the advancement of chemical and biological knowledge. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12BrNO2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

ZHEOOGCNXCDHKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-Bromobenzyloxy)benzamide with structurally related benzamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties References
This compound C₁₄H₁₂BrNO₂ 306.155 4-bromobenzyloxy at 3-position High lipophilicity
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide C₂₀H₁₇BrN₂O₂ 397.27 Bromo, methoxy, phenylamino Predicted pKa: 12.48
3-Bromo-4-methoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide C₁₉H₂₀BrN₂O₅S 477.34 Bromo, methoxy, morpholine sulfonyl BMPR2 kinase inhibition
ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) C₂₃H₁₉BrN₄O₃ 495.33 Bromo, pyridopyrimidinyl methoxy VEGFR-2 inhibition (Shape Tanimoto: 0.803)
3-Chloro-4-methoxybenzamide C₈H₈ClNO₂ 185.61 Chloro, methoxy Antiplasmodial (PfNF54 IC₅₀: 0.014 µM)

Key Observations :

  • Halogen Effects : Bromine substituents (e.g., in this compound and ZINC33268577) enhance molecular weight and may improve target binding via halogen bonds, as seen in the high antiplasmodial activity of 3-chloro-4-methoxybenzamide .
  • Electron-Withdrawing Groups : Morpholine sulfonyl and pyridopyrimidinyl methoxy substituents in analogs (e.g., ) introduce hydrogen-bond acceptors, critical for kinase inhibition.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-hydroxybenzamide (1.37 g, 10 mmol) is dissolved in anhydrous ethanol (20 mL) and treated with sodium hydroxide (0.48 g, 12 mmol) to generate the phenoxide ion. 4-Bromobenzyl bromide (2.50 g, 10 mmol) is added dropwise, and the mixture is refluxed at 80°C for 6–8 hours. Monitoring via thin-layer chromatography (TLC) confirms completion, after which the solution is cooled, poured into ice water, and acidified with dilute HCl. The precipitate is filtered and recrystallized from ethanol, yielding 2.89 g (92%) of this compound as a white solid.

Critical Parameters :

  • Base Selection : Sodium hydroxide outperforms potassium carbonate in polar protic solvents due to superior solubility and deprotonation efficiency.

  • Solvent : Ethanol provides optimal balance between reactant solubility and reaction temperature, minimizing side products like ether hydrolysis.

  • Stoichiometry : A 1.2:1 molar ratio of base to phenolic substrate ensures complete deprotonation, preventing unreacted starting material.

Mechanistic Insights

The reaction proceeds via an S<sub>N</sub>2 mechanism, where the phenoxide ion attacks the benzylic carbon of 4-bromobenzyl bromide, displacing bromide. The transition state is stabilized by ethanol’s polarity, which solvates the leaving group. Side reactions, such as over-alkylation or elimination, are suppressed by maintaining temperatures below 90°C.

Protection-Deprotection Strategy Using tert-Butoxy-Carbonyl (Boc) Groups

For substrates sensitive to strong bases, a Boc-protected intermediate offers stability during alkylation. This method, adapted from peptide chemistry, minimizes unwanted side reactions.

Synthesis of Boc-Protected 3-Hydroxybenzamide

3-Hydroxybenzamide (1.37 g, 10 mmol) is dissolved in ethanol (20 mL) and treated with di-tert-butyl dicarbonate (2.18 g, 10 mmol) and sodium hydroxide (0.40 g, 10 mmol) at 0°C. After stirring for 2 hours, the mixture is diluted with water, extracted with ethyl acetate, and dried over sodium sulfate. Evaporation yields Boc-protected 3-hydroxybenzamide (2.05 g, 85%) as a crystalline solid.

Alkylation and Deprotection

The Boc-protected intermediate (2.41 g, 10 mmol) undergoes alkylation with 4-bromobenzyl bromide (2.50 g, 10 mmol) in DMF using potassium carbonate (1.38 g, 10 mmol) as the base. After 12 hours at 60°C, the product is isolated via filtration and treated with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) to remove the Boc group. Neutralization with sodium bicarbonate yields this compound (2.62 g, 83%).

Advantages :

  • Enhanced Stability : Boc protection prevents oxidation of the phenolic group during alkylation.

  • Higher Yields in Polar Aprotic Solvents : DMF improves solubility of the bulky intermediate, facilitating faster reaction kinetics.

Coupling Reactions via Mitsunobu Conditions

The Mitsunobu reaction offers an alternative for constructing the benzyl ether linkage, particularly useful for sterically hindered substrates. This method employs triphenylphosphine (PPh<sub>3</sub>) and diethyl azodicarboxylate (DEAD) to mediate the coupling between 3-hydroxybenzamide and 4-bromobenzyl alcohol.

Procedure and Optimization

3-Hydroxybenzamide (1.37 g, 10 mmol), 4-bromobenzyl alcohol (1.87 g, 10 mmol), PPh<sub>3</sub> (2.62 g, 10 mmol), and DEAD (1.74 g, 10 mmol) are combined in tetrahydrofuran (THF, 30 mL) under nitrogen. The mixture is stirred at room temperature for 24 hours, after which the solvent is evaporated. Column chromatography (hexane:ethyl acetate, 3:1) isolates the product, yielding 2.45 g (78%) of this compound.

Key Considerations :

  • Solvent Choice : THF’s low polarity enhances reagent solubility while minimizing side reactions.

  • Stoichiometry : Equimolar amounts of alcohol and phenol ensure complete conversion, though excess DEAD (1.2 equiv) may improve yields.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Direct Alkylation926–8High yield, minimal stepsRequires strong base, sensitive substrates
Boc Protection8314Stabilizes sensitive intermediatesAdditional deprotection step
Mitsunobu Coupling7824Works with steric hindranceCostly reagents, purification challenges

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes the direct alkylation route due to its cost-effectiveness and fewer purification steps. Ethanol’s low toxicity and ease of removal simplify large-batch processing. However, for high-purity pharmaceutical applications, the Boc protection method is preferred, as it reduces impurities from side reactions .

Q & A

Q. What are the optimal synthetic conditions for 3-(4-Bromobenzyloxy)benzamide, and how can reaction progress be monitored?

Methodological Answer: The synthesis involves refluxing 3-hydroxybenzamide with p-bromobenzyl bromide in anhydrous acetonitrile using potassium carbonate as a base. Key steps include:

  • Maintaining anhydrous conditions under nitrogen to prevent side reactions.
  • Refluxing for 3 hours to ensure complete substitution at the hydroxyl group.
  • Monitoring reaction progress via TLC (e.g., using dichloromethane/methanol mixtures as eluents).
  • Recrystallization from hot dichloromethane to isolate the product as a white crystalline solid .

Q. How should researchers address discrepancies in elemental analysis data during compound characterization?

Methodological Answer: Discrepancies between theoretical and observed elemental analysis values (e.g., Example 3: Expected C: 50.37%, Found: 50.71%) can arise from incomplete purification or hygroscopicity. Mitigation strategies include:

  • Repeating recrystallization with alternative solvents (e.g., methanol or ethyl acetate).
  • Drying the compound under high vacuum (≤0.1 mmHg) at 40–50°C for 24 hours.
  • Cross-validating purity using complementary techniques like HPLC (>95% purity threshold) or NMR spectroscopy .

Q. What safety protocols are critical when handling this compound and its intermediates?

Methodological Answer:

  • Conduct a hazard analysis for reagents (e.g., p-bromobenzyl bromide, acetonitrile) using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011).
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation risks.
  • Store intermediates like O-benzyl hydroxylamine hydrochloride in airtight containers away from moisture and heat due to decomposition risks .

Advanced Research Questions

Q. How can divergent reaction mechanisms (e.g., organometallic vs. single-electron transfer) influence functionalization of benzamide derivatives?

Methodological Answer:

  • Under basic conditions, Cu(II)-mediated C-H methoxylation proceeds via organometallic pathways (directed by the benzamide group).
  • Under acidic conditions, nondirected chlorination occurs via single-electron transfer (SET) mechanisms.
  • Researchers should optimize pH and ligand choice (e.g., quinoline directing groups) to control selectivity, validated by mechanistic probes like radical traps or kinetic isotope effect studies .

Q. What computational strategies (e.g., DFT) are suitable for predicting hydrogen bonding and stability of benzamide derivatives?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model hydrogen bonding interactions and electrostatic potential surfaces.
  • Compare theoretical IR/NMR spectra with experimental data to validate conformational stability.
  • Use molecular docking to assess binding affinities if targeting enzymes (e.g., PARP inhibitors) .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological activity?

Methodological Answer:

  • Modify the benzyloxy substituent (e.g., replacing bromine with electron-withdrawing groups like nitro to enhance electrophilicity).
  • Introduce heterocyclic moieties (e.g., pyrimidine or oxazole) to improve solubility and target engagement.
  • Test derivatives in enzymatic assays (e.g., PARP inhibition) and correlate substituent effects with IC50 values .

Q. How should researchers resolve contradictions in mutagenicity data for anomeric amide derivatives?

Methodological Answer:

  • Conduct Ames II testing with Salmonella typhimurium TA98 and TA100 strains ± metabolic activation (S9 fraction).
  • Compare mutagenicity indices to reference compounds (e.g., benzyl chloride).
  • Use dose-response curves to establish NOAEL (no-observed-adverse-effect-level) for lab handling guidelines .

Q. What advanced analytical techniques are recommended for characterizing byproducts in benzamide syntheses?

Methodological Answer:

  • LC-MS for low-concentration byproduct detection (e.g., brominated side products).
  • X-ray crystallography to confirm regiochemistry of substitution.
  • Differential scanning calorimetry (DSC) to assess thermal stability and decomposition pathways .

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